molecular formula C11H12O4 B1603300 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 20825-87-0

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No. B1603300
CAS RN: 20825-87-0
M. Wt: 208.21 g/mol
InChI Key: LIQWCKWRILLHAQ-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), 1,2-dibromoethane (5.636 g, 30 mmol), and K2CO3 (6.219 g, 45 mmol) in DMF (100 mL) was heated at 70° C. overnight. The residue was purified by silica gel chromatography with 20-50% EtOAc/hexane as eluants to afford ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate as an oil (1.423 g, 23%). 1H NMR (300 MHz, CDCl3) δ 7.58 (d, 1H), 7.56 (dd, 1H), 6.88 (d, 1H), 4.30 (m, 6H), 1.37 (t, 3H); LC-MS (ESI) m/z 209 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
5.636 g
Type
reactant
Reaction Step One
Name
Quantity
6.219 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][CH2:16]Br.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[O:13]1[CH2:16][CH2:15][O:1][C:2]2[CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:10]=[CH:11][C:12]1=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.465 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
5.636 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
6.219 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with 20-50% EtOAc/hexane as eluants

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(OCC1)C=C(C=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.423 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.